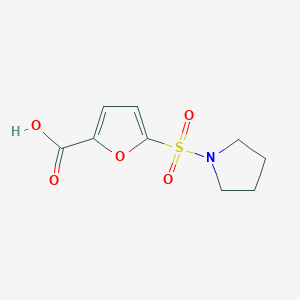

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Description

Properties

IUPAC Name |

5-pyrrolidin-1-ylsulfonylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c11-9(12)7-3-4-8(15-7)16(13,14)10-5-1-2-6-10/h3-4H,1-2,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVZQTXAVRFEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical industry. It delves into the structural attributes, predicted physicochemical parameters, and spectral characteristics of the molecule. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility. The synthesis of this compound is also discussed, providing a holistic view for its potential as a drug candidate.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from discovery to clinical application is intricately linked to its physicochemical properties. These characteristics, including solubility, acidity (pKa), and lipophilicity (logP), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological properties. A thorough understanding of these parameters is therefore paramount in the early stages of drug development to predict a compound's in vivo behavior and to guide lead optimization.

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a molecule of interest due to its composite structure, incorporating a 2-furoic acid core and a pyrrolidine-1-sulfonamide substituent. The furoic acid moiety is a known pharmacophore present in various bioactive compounds, while the sulfonamide group is a classic feature in a wide array of therapeutic agents. The pyrrolidine ring can influence the molecule's conformational flexibility and solubility. This guide aims to provide a detailed exposition of the key physicochemical properties of this compound, offering both predicted values and the methodologies for their experimental validation.

Molecular Structure and Chemical Identity

The foundational step in characterizing any compound is to understand its structure. 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is comprised of a central furan ring, substituted at the 2-position with a carboxylic acid group and at the 5-position with a pyrrolidin-1-ylsulfonyl group.

Table 1: Chemical Identity of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

| Identifier | Value |

| IUPAC Name | 5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxylic acid |

| Molecular Formula | C₉H₁₁NO₅S |

| Molecular Weight | 245.25 g/mol |

| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O |

digraph "5-(Pyrrolidin-1-ylsulfonyl)-2-furoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N1 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; S1 [label="S", fontcolor="#FFFFFF", style=filled, fillcolor="#FBBC05"]; O1 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O3 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C8 [label="C"]; O4 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O5 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; H1[label="OH", fontcolor="#202124"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1,1!"]; C3 [pos="2,0!"]; C4 [pos="1,-1!"]; N1 [pos="0,-2!"]; S1 [pos="3,0!"]; O1 [pos="3.7,0.7!"]; O2 [pos="3.7,-0.7!"]; C5 [pos="4.5,0!"]; C6 [pos="5.5,0.7!"]; C7 [pos="5.5,-0.7!"]; O3 [pos="6.5,0!"]; C8 [pos="7.5,-0.7!"]; O4 [pos="8.2,-1.4!"]; O5 [pos="8.2,0!"]; H1[pos="8.9,-1.4!"];

// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C1; N1 -- S1; S1 -- O1 [style=double]; S1 -- O2 [style=double]; S1 -- C5; C5 -- C6; C6 -- O3; O3 -- C7; C7 -- C5; C7 -- C8; C8 -- O4 [style=double]; C8 -- O5; O5 -- H1;

// Invisible edges for furan ring structure edge [style=invis]; C5 -- C6; C6 -- O3; O3 -- C7; C7 -- C5;

// Invisible edges for pyrrolidine ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C1; }

Synthesis Pathway

This proposed synthesis begins with the electrophilic substitution of 2-furoic acid with chlorosulfonic acid to introduce a chlorosulfonyl group at the 5-position of the furan ring. The subsequent reaction of the sulfonyl chloride intermediate with pyrrolidine in the presence of a base would yield the final product.

Physicochemical Properties: Predictions and Experimental Protocols

The following sections detail the predicted physicochemical properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid and provide standardized protocols for their experimental determination.

Acidity (pKa)

The pKa value is a critical determinant of a drug's ionization state at a given pH, which in turn influences its solubility, permeability, and binding to its biological target. The molecule possesses a carboxylic acid group, which is expected to be the primary acidic center.

Predicted pKa: Based on the pKa of 2-furoic acid (approximately 3.12 at 25°C)[1], the electron-withdrawing nature of the 5-(pyrrolidin-1-ylsulfonyl) group is expected to increase the acidity of the carboxylic acid, resulting in a slightly lower pKa value. The predicted pKa is likely to be in the range of 2.8 - 3.2 .

Experimental Protocol: Potentiometric Titration for pKa Determination [2]

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. Gentle warming may be necessary to aid dissolution; the solution should be cooled to room temperature before titration[2].

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Lipophilicity (logP and logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's ability to partition between an oily (lipid) and an aqueous phase. This property is crucial for membrane permeability and overall ADME characteristics.

Predicted logP/logD: The pyrrolidine and sulfonamide moieties contribute to the lipophilicity, while the carboxylic acid group enhances hydrophilicity, especially in its ionized form. The predicted octanol-water partition coefficient (logP) is estimated to be in the range of 1.0 - 1.5 . The distribution coefficient (logD) will be pH-dependent due to the ionizable carboxylic acid. At physiological pH (7.4), where the carboxylic acid will be predominantly deprotonated, the logD value is expected to be significantly lower than the logP.

Experimental Protocol: Shake-Flask Method for logD Determination [3][4][5]

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer[5].

-

Sample Preparation: Prepare a stock solution of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM)[3].

-

Partitioning: In a vial, combine a known volume of the n-octanol-saturated buffer and buffer-saturated n-octanol. Add a small aliquot of the stock solution of the test compound.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases[4].

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

-

Concentration Analysis: Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logD is calculated using the following formula: logD = log ( [Concentration in octanol phase] / [Concentration in aqueous phase] )

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Poor solubility can be a major hurdle in drug development.

Predicted Solubility: The presence of the polar carboxylic acid and sulfonamide groups suggests that 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid will have moderate aqueous solubility. The solubility of 2-furoic acid is reported to be 27.1 g/L[1]. The larger, more complex substituent at the 5-position will likely decrease the solubility compared to the parent furoic acid. The solubility is expected to be significantly higher at basic pH due to the deprotonation of the carboxylic acid.

Experimental Protocol: Equilibrium Solubility Determination [6][7][8][9]

-

Sample Preparation: Add an excess amount of solid 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid to a series of vials containing a known volume of purified water or buffer solutions of different pH values.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Processing: After equilibration, allow the undissolved solid to settle. Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Concentration Analysis: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Solubility Determination: The measured concentration of the saturated solution represents the equilibrium solubility of the compound under the tested conditions.

Thermal Properties

Predicted Melting Point: The melting point of 2-furoic acid is in the range of 128-132°C[1]. The introduction of the larger and more polar pyrrolidin-1-ylsulfonyl group is expected to increase the melting point due to stronger intermolecular interactions. The predicted melting point is likely to be in the range of 150-180°C .

Predicted Boiling Point: The boiling point of 2-furoic acid is between 230-232°C[1]. Due to the increased molecular weight and polarity, the boiling point of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is predicted to be significantly higher, likely above 300°C , with probable decomposition before boiling at atmospheric pressure.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the pyrrolidine protons, and the acidic proton of the carboxylic acid. The furan protons will appear as doublets in the aromatic region. The pyrrolidine protons will likely show complex multiplets in the aliphatic region. The carboxylic acid proton will be a broad singlet, the chemical shift of which will be solvent-dependent. For 2-furoic acid, the furan protons appear at approximately 7.90, 7.22, and 6.64 ppm in DMSO-d6[10].

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the furan ring will appear in the aromatic region, and the pyrrolidine carbons will be in the aliphatic region. The ¹³C NMR signals for 2-furoic acid in DMSO-d6 are observed at 159.81, 147.44, 145.38, 118.16, and 112.52 ppm[10].

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the fragmentation pattern of the molecule. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 246.0. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 244.0. Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of the pyrrolidine ring and cleavage of the sulfonamide bond[11].

Conclusion

This technical guide has provided a detailed overview of the predicted and experimentally determinable physicochemical properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. The presented information, including predicted values for pKa, logP, solubility, and spectral characteristics, along with robust experimental protocols, serves as a valuable resource for researchers engaged in the synthesis, characterization, and development of this and related compounds. A thorough understanding and empirical validation of these properties are critical for advancing our knowledge of its potential as a therapeutic agent and for making informed decisions in the drug discovery and development pipeline.

References

-

Wikipedia. 2-Furoic acid. [Link]

-

ACS Publications. Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide. [Link]

-

Protocols.io. LogP / LogD shake-flask method. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). [Link]

-

ResearchGate. Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory | Request PDF. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChem. Pyrrolidine-1-sulfonamide. [Link]

-

ResearchGate. Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

PubMed. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. [Link]

-

PMC. Development of Methods for the Determination of pKa Values. [Link]

-

Solubility of Organic Compounds. [Link]

-

RSC Publishing. A scalable carboxylation route to furan-2,5-dicarboxylic acid. [Link]

-

ACS Publications. Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

Cheméo. Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). [Link]

-

ResearchGate. NMR spectra for the FDCA prepared via the Henkel reaction at 280 °C... [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

MySkinRecipes. Pyrrolidine-1-sulfonamide. [Link]

-

Organic Syntheses Procedure. [Link]

-

A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

YouTube. Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]

-

The Good Scents Company. 2-furoic acid, 88-14-2. [Link]

-

Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

Wikipedia. Sulfonamide (medicine). [Link]

-

The Good Scents Company. pyrrolidine, 123-75-1. [Link]

Sources

- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 2. web.williams.edu [web.williams.edu]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. iscnagpur.ac.in [iscnagpur.ac.in]

- 8. chem.ws [chem.ws]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. rsc.org [rsc.org]

- 11. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid synthesis pathway and starting materials

An In-depth Technical Guide to the Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid, a heterocyclic compound incorporating a furoic acid core and a pyrrolidine sulfonamide moiety. Such structural motifs are of significant interest in medicinal chemistry for their potential biological activities. This document details the retrosynthetic analysis, step-by-step reaction protocols, mechanistic insights, and the necessary starting materials. The synthesis is presented as a three-stage process commencing from the widely available bio-based chemical, furfural. Each stage is elucidated with expert rationale for procedural choices, ensuring a reproducible and scalable protocol grounded in established chemical principles.

Introduction: The Structural Significance of Furan and Sulfonamide Moieties

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatives, such as 2-furoic acid, serve as versatile starting materials for a wide array of more complex molecules, including anti-infectives and anti-inflammatory agents.[2] Concurrently, the sulfonamide functional group is a cornerstone of drug design, famously featured in sulfa drugs and a multitude of modern therapeutics targeting enzymes like carbonic anhydrases and kinases. The incorporation of a cyclic amine, such as pyrrolidine, into the sulfonamide group can enhance binding affinity, improve pharmacokinetic properties, and explore novel chemical space.[3][4][5]

The target molecule, 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid, combines these valuable pharmacophores. This guide presents a logical and efficient pathway for its synthesis, designed to be accessible to researchers in organic synthesis and drug development.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis simplifies the synthesis plan. The target molecule is deconstructed into simpler, commercially available precursors. The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide, a bond reliably formed by reacting a sulfonyl chloride with an amine. This leads to the key intermediate, 5-(chlorosulfonyl)-2-furoic acid. The chlorosulfonyl group is a classic installation via electrophilic substitution on an activated aromatic ring using chlorosulfonic acid. This points to 2-furoic acid as the immediate precursor. Finally, 2-furoic acid is a well-known oxidation product of furfural, a commodity chemical derived from biomass.[1][6]

Caption: Retrosynthetic pathway for the target molecule.

The Synthetic Pathway: From Furfural to Final Product

The forward synthesis follows a three-step sequence:

-

Oxidation: Conversion of furfural to 2-furoic acid.

-

Chlorosulfonation: Electrophilic substitution on 2-furoic acid to yield 5-(chlorosulfonyl)-2-furoic acid.

-

Sulfonamide Formation: Reaction with pyrrolidine to afford the final product.

Caption: Forward synthesis workflow diagram.

Detailed Experimental Protocols

Part A: Synthesis of 2-Furoic Acid from Furfural

The conversion of furfural to 2-furoic acid is a classic disproportionation known as the Cannizzaro reaction.[1][6] In the presence of a strong base, two molecules of the aldehyde (which lacks α-hydrogens) react to form one molecule of the corresponding carboxylic acid and one of the alcohol. While the theoretical yield is 50% for each product, this method is industrially viable as both 2-furoic acid and furfuryl alcohol have commercial value.[1]

Protocol:

-

To a solution of sodium hydroxide (40 g, 1.0 mol) in water (150 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add freshly distilled furfural (96 g, 1.0 mol) dropwise with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 1 hour.

-

Cool the mixture in an ice bath. The sodium salt of 2-furoic acid may precipitate.

-

Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the 2-furoic acid.

-

Filter the crude 2-furoic acid, wash with cold water, and recrystallize from hot water or carbon tetrachloride to yield white to off-white crystals.[7]

Part B: Synthesis of 5-(chlorosulfonyl)-2-furoic acid

This step involves the electrophilic chlorosulfonation of the furan ring. The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, primarily at the 2- and 5-positions. Chlorosulfonic acid serves as both the reagent and the solvent in this forceful reaction.[8]

Protocol:

-

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a flask equipped with a stirrer and a gas outlet connected to a scrubber (to neutralize evolving HCl gas), slowly add 2-furoic acid (11.2 g, 0.1 mol) in portions to an excess of chlorosulfonic acid (e.g., 58 g, 0.5 mol) at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50°C for 2-3 hours, or until HCl evolution ceases.

-

Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Filter the solid, wash thoroughly with cold water to remove sulfuric acid, and dry under vacuum. The crude 5-(chlorosulfonyl)-2-furoic acid can be used in the next step without further purification.

Part C: Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

The final step is a nucleophilic substitution reaction. The nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond. A non-nucleophilic base, such as triethylamine, is added to quench the HCl generated during the reaction.

Protocol:

-

Dissolve the crude 5-(chlorosulfonyl)-2-furoic acid (21.1 g, 0.1 mol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (200 mL).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of pyrrolidine (8.5 g, 0.12 mol) and triethylamine (12.1 g, 0.12 mol) in the same solvent (50 mL).

-

Add the pyrrolidine/triethylamine solution dropwise to the stirred sulfonyl chloride solution at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute HCl (1M) to remove excess pyrrolidine and triethylamine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography to yield the pure 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Summary of Data

The following table summarizes the key compounds and expected outcomes for the synthesis.

| Compound Name | Formula | Mol. Weight ( g/mol ) | Role | Typical Yield | Physical State |

| Furfural | C₅H₄O₂ | 96.08 | Ultimate Precursor | N/A | Colorless Liquid |

| 2-Furoic Acid | C₅H₄O₃ | 112.08 | Starting Material | ~45-50% | White Crystalline Solid |

| 5-(Chlorosulfonyl)-2-furoic acid | C₅H₃ClO₅S | 210.59 | Key Intermediate | ~80-90% | Off-white Solid |

| Pyrrolidine | C₄H₉N | 71.12 | Reagent | N/A | Colorless Liquid |

| 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid | C₉H₁₁NO₅S | 245.25 | Final Product | ~75-85% | Solid |

Conclusion

This guide outlines a clear, three-step synthetic pathway to 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid starting from furfural. The chosen route relies on well-understood and high-yielding chemical transformations, including the Cannizzaro reaction, electrophilic chlorosulfonation, and nucleophilic sulfonamide formation. The protocols provided are designed for practical implementation in a research setting, offering a solid foundation for the synthesis of this and structurally related compounds for applications in pharmaceutical and chemical research.

References

- Benchchem. (n.d.). Synthesis of 2-Furancarboxylic Acid from Furfural: An In-depth Technical Guide.

-

Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

- FAQ. (n.d.). Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?

-

MDPI. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

-

PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-FUROIC ACID AND 2-FURYLCARBINOL. Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Retrieved from [Link]

-

ResearchGate. (2023). Chlorosulfonic Acid. Retrieved from [Link]

Sources

- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 2. chempoint.com [chempoint.com]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights. Here, we deconstruct the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind spectral features based on the molecule's unique architecture.

Molecular Structure and its Spectroscopic Implications

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a substituted furan derivative. The molecule's core is a 2-furoic acid moiety, which is functionalized at the 5-position with a sulfonyl group linked to a pyrrolidine ring. This specific arrangement of a furan ring, a carboxylic acid, a sulfonamide, and a saturated heterocyclic amine dictates a unique spectroscopic fingerprint. Understanding the contribution of each functional group is paramount to interpreting the spectral data accurately.

Below is a diagram illustrating the logical workflow for the complete spectroscopic characterization of this molecule.

Caption: Workflow for the spectroscopic analysis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, we anticipate distinct signals for the furoic acid, pyrrolidine, and carboxylic acid protons and carbons.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will show signals corresponding to the furan ring protons and the methylene protons of the pyrrolidine ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges with trace water, leading to broadening. |

| Furan H-3 | ~7.3-7.5 | Doublet | 1H | Coupled to H-4, its chemical shift is influenced by the electron-withdrawing carboxylic acid and sulfonyl groups. |

| Furan H-4 | ~6.8-7.0 | Doublet | 1H | Coupled to H-3, appears slightly upfield compared to H-3. |

| Pyrrolidine (-CH₂-N) | ~3.3-3.6 | Triplet | 4H | Methylene groups adjacent to the nitrogen atom of the sulfonamide. |

| Pyrrolidine (-CH₂-) | ~1.8-2.1 | Multiplet | 4H | Methylene groups beta to the nitrogen atom. |

Predicted ¹³C NMR Spectrum

The carbon NMR will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid and the carbons of the furan ring will be key diagnostic peaks.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (C=O) | ~160-165 | The carbonyl carbon is significantly deshielded. |

| Furan C-2 | ~145-150 | Carbon attached to the carboxylic acid group. |

| Furan C-5 | ~150-155 | Carbon attached to the electron-withdrawing sulfonyl group. |

| Furan C-3 | ~120-125 | Aromatic furan carbon. |

| Furan C-4 | ~115-120 | Aromatic furan carbon. |

| Pyrrolidine (-CH₂-N) | ~48-52 | Carbons directly attached to the nitrogen. |

| Pyrrolidine (-CH₂-) | ~24-28 | Carbons beta to the nitrogen. |

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid will be characterized by absorptions from the carboxylic acid, sulfonamide, and furan ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode | Significance |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | O-H stretch | The broadness is due to hydrogen bonding. |

| C=O (Carboxylic Acid) | 1720-1680 | C=O stretch | A strong, sharp absorption characteristic of a carbonyl group. |

| S=O (Sulfonamide) | 1350-1300 and 1160-1120 | Asymmetric and symmetric S=O stretch | Two strong bands are indicative of the sulfonyl group. |

| C-O-C (Furan) | 1250-1020 | Asymmetric C-O-C stretch | Characteristic of the furan ether linkage. |

| C-N (Pyrrolidine) | 1250-1020 | C-N stretch | May overlap with other signals in the fingerprint region. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the dry, powdered sample directly on the ATR crystal.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly valuable.

Expected Mass and Fragmentation

-

Molecular Ion Peak [M]⁺ or [M-H]⁻ : The exact mass of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (C₉H₁₁NO₅S) is 245.0358. HRMS should confirm this mass with high accuracy. Depending on the ionization method (e.g., ESI), the protonated molecule [M+H]⁺ (m/z 246.0436) or the deprotonated molecule [M-H]⁻ (m/z 244.0280) will be observed.

-

Key Fragmentation Pathways :

-

Loss of CO₂ (44 Da) from the carboxylic acid.

-

Loss of the pyrrolidine ring (70 Da).

-

Cleavage of the C-S bond, separating the furoic acid and the sulfonylpyrrolidine moieties.

-

Loss of SO₂ (64 Da).

-

The fragmentation can be visualized as follows:

An In-depth Technical Guide to the Discovery and History of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid derivatives. Emerging from the foundational research on furosemide and other "loop" diuretics, this class of compounds represents a significant advancement in the field of diuretic therapy. This document will trace the scientific journey from the early exploration of sulfamoylbenzoic acid derivatives to the targeted synthesis and pharmacological evaluation of the pyrrolidinylsulfonyl furoic acid scaffold. Key synthetic methodologies, structure-activity relationships, and the evolution of their therapeutic applications will be detailed, offering valuable insights for researchers in medicinal chemistry and drug development.

The Genesis: Building on the Legacy of Furosemide

The story of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid derivatives is intrinsically linked to the pioneering work on sulfonamide-based diuretics in the mid-20th century. The discovery of furosemide, 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid, by researchers at Hoechst AG in the late 1950s and early 1960s marked a paradigm shift in the treatment of edema and hypertension.[1][2][3][4] Furosemide's potent inhibitory action on the Na+-K+-2Cl- symporter in the thick ascending limb of the loop of Henle established it as a "high-ceiling" or "loop" diuretic, capable of inducing significant diuresis.[5][6]

The foundational patent for furosemide, US Patent 3,058,882, filed in 1959, described the synthesis of N'-substituted-3-carboxy-6-halo-sulfanilamides.[4] This laid the groundwork for extensive research into related structures, with the goal of optimizing potency, duration of action, and safety profiles.

The Emergence of a New Scaffold: The Furoic Acid Core

While furosemide is an anthranilic acid derivative, subsequent research explored other aromatic scaffolds capable of supporting the essential pharmacophoric elements for diuretic activity: a sulfonamide group and an acidic functional group.[3] The 2-furoic acid core emerged as a viable alternative, offering a different spatial arrangement of these key moieties.

The critical step in the synthesis of these compounds involves the preparation of a reactive intermediate, typically a sulfonyl chloride derivative of the furoic acid. This is then reacted with a suitable amine to introduce the desired sulfamoyl group.

Key Synthetic Precursor: 5-(Chlorosulfonyl)-2-furoic Acid

The synthesis of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid derivatives hinges on the availability of 5-(chlorosulfonyl)-2-furoic acid. The general synthetic approach involves the chlorosulfonation of 2-furoic acid.

Experimental Protocol: Synthesis of 5-(Chlorosulfonyl)-2-furoic Acid (Illustrative)

-

Reaction Setup: In a flask equipped with a stirrer and a gas outlet, place 2-furoic acid.

-

Chlorosulfonation: Slowly add chlorosulfonic acid to the 2-furoic acid with cooling, as the reaction is exothermic.

-

Reaction Conditions: The mixture is then heated to facilitate the completion of the reaction. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

-

Isolation: The precipitated 5-(chlorosulfonyl)-2-furoic acid is collected by filtration, washed with cold water, and dried.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature and reaction time, would be optimized based on laboratory-scale experiments and scaled up accordingly.

The Introduction of the Pyrrolidine Moiety: A Step Towards Enhanced Potency

The selection of the amine to be reacted with the 5-(chlorosulfonyl)-2-furoic acid is a critical determinant of the resulting compound's pharmacological properties. The introduction of a pyrrolidine ring to form the 5-(pyrrolidin-1-ylsulfonyl) moiety was a key innovation. Pyrrolidine, a saturated five-membered nitrogen heterocycle, is a common scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug molecules.[7]

Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic Acid

The synthesis of the parent acid is achieved through the reaction of 5-(chlorosulfonyl)-2-furoic acid with pyrrolidine.

Experimental Protocol: Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic Acid (Illustrative)

-

Reactant Preparation: Dissolve 5-(chlorosulfonyl)-2-furoic acid in a suitable inert solvent.

-

Amine Addition: Slowly add a solution of pyrrolidine to the reaction mixture, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC.

-

Isolation and Purification: After the reaction is complete, the product is isolated by extraction and purified by recrystallization or chromatography to yield 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Caption: Synthetic pathway for 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid.

Structure-Activity Relationships (SAR)

The development of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid derivatives has been guided by an understanding of the structure-activity relationships for loop diuretics. Key structural features influencing diuretic potency include:

-

The Sulfonamide Group: The sulfonamide moiety at the 5-position of the furoic acid ring is crucial for binding to the Na+-K+-2Cl- symporter.

-

The Carboxylic Acid Group: The acidic nature of the carboxylic acid at the 2-position is essential for the diuretic effect. Esterification or amidation of this group generally leads to a decrease in activity.

-

The Pyrrolidine Ring: The nature of the amine attached to the sulfonyl group significantly impacts potency. The pyrrolidine ring, in this class of compounds, has been shown to confer high diuretic activity, likely due to its optimal size and lipophilicity for fitting into the binding pocket of the transporter.

Therapeutic Applications and Evolution

Derivatives of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid have been primarily investigated for their potent diuretic properties, placing them in the category of loop diuretics. Their primary therapeutic indications are in the management of:

-

Edema: Associated with congestive heart failure, liver cirrhosis, and renal disease.[6]

-

Hypertension: Although not typically first-line agents, they are used in certain cases, particularly when accompanied by fluid retention.

The development of these compounds has been driven by the need for diuretics with improved pharmacokinetic profiles, such as better oral bioavailability and longer duration of action, compared to earlier loop diuretics.

Comparative Data

| Compound | Class | Oral Bioavailability (%) | Duration of Action (hours) |

| Furosemide | Loop Diuretic | 10-90 (highly variable) | 6-8 |

| Torsemide | Loop Diuretic | ~80-90 | 12-16 |

| A Representative 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid derivative | Loop Diuretic | Data specific to individual derivatives would be populated here from relevant studies. | Data specific to individual derivatives would be populated here from relevant studies. |

Future Directions

Research into 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid derivatives continues, with a focus on synthesizing novel analogs with enhanced selectivity and improved safety profiles. The exploration of different substituents on the pyrrolidine ring and modifications of the furoic acid core may lead to the discovery of new therapeutic agents with superior clinical efficacy.

Conclusion

The discovery and development of 5-(pyrrolidin-1-ylsulfonyl)-2-furoic acid derivatives represent a significant chapter in the history of diuretic research. Building upon the foundational principles established with the discovery of furosemide, medicinal chemists have successfully utilized the furoic acid scaffold and the pyrrolidine moiety to create a class of potent loop diuretics. The ongoing exploration of this chemical space holds promise for the development of next-generation diuretics with optimized therapeutic profiles.

References

- Hoechst Ag. N'-substituted-3-carboxy-6-halo-sulfanilamide and derivatives thereof. US Patent 3,058,882. Published October 16, 1962.

- Warner-Lambert Co. Furosemide salts and pharmaceutical preparations thereof.

- Process for the preparation of furosemide. EP Patent 0788494B1. Published August 12, 1998.

- Piretanide: a loop-active diuretic. Pharmacology, therapeutic efficacy and adverse effects. Drugs. 1983;25(5):429-42.

- Sturm K, Siedel W, Weyer R, assignors to Farbwerke Hoechst Aktiengesellschaft vormals Meister Lucius & Bruning. N'-substituted-3-carboxy-6-halo-sulfanilamide and derivatives thereof.

- Li Petri G, Contino A, Purgatorio R, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(21):6638.

- Wellcome Collection. "Hoechst AG" | Catalogue search. Accessed January 20, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid in Advanced Material Synthesis. Published January 6, 2026.

- Process for the preparation of furosemide. WO Patent 1996012714A1. Published May 2, 1996.

- PubChem. 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid. Accessed January 20, 2026.

- Analogs and prodrugs of loop diuretics including bumetanide, furosemide and piretanide; compositions and methods of use. WO Patent 2014039454A2. Published March 13, 2014.

- PubChem. Piretanide. Accessed January 20, 2026.

- Li JH, Cragoe EJ Jr. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. J Membr Biol. 1985;83(1-2):111-24.

- Chemical structures of the loop diuretics furosemide (A), piretanide...

- Brater DC. Renal actions of piretanide and three other "loop" diuretics. J Clin Pharmacol. 1981;21(11-12 Pt 2):589-96.

- Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid. US Patent 3,780,067. Published December 18, 1973.

- Federal Trade Commission. Hoechst AG. Published September 18, 1995.

- Loop Diuretics. Picmonic. Accessed January 20, 2026.

- Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals. 2022;12(1):136.

- What is a suitable non-sulfa (sulfonamide) diuretic option? - Dr.Oracle. Published August 15, 2025.

- Loop diuretic - Wikipedia. Accessed January 20, 2026.

- Beyer KH Jr, Baer JE. Sulfonamide compounds with high diuretic activity. Toxicol Appl Pharmacol. 1959;1(4):406-16.

Sources

- 1. US4663348A - Furosemide salts and pharmaceutical preparations thereof - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 4. US3058882A - N'-substituted-3-carboxy-6-halo-sulfanilamide and derivatives thereof - Google Patents [patents.google.com]

- 5. picmonic.com [picmonic.com]

- 6. Loop diuretic - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action Hypotheses for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Introduction

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a novel chemical entity with a unique structural architecture, combining a furoic acid core, a sulfonamide linker, and a pyrrolidine moiety. While direct pharmacological data on this specific molecule is not extensively published, its constituent chemical features are present in numerous biologically active compounds. This guide provides a series of scientifically grounded hypotheses on its potential mechanisms of action, intended to serve as a foundational resource for researchers, scientists, and drug development professionals. Each hypothesis is accompanied by detailed, state-of-the-art experimental protocols designed to rigorously test the proposed biological activities.

The pyrrolidine ring is a versatile scaffold found in many natural products and synthetic drugs, valued for its ability to explore three-dimensional pharmacophore space due to its non-planar structure.[1][2] The sulfonamide group is a cornerstone of medicinal chemistry, famously featured in antibacterial sulfa drugs and diuretic agents. The furoic acid core provides a rigid backbone and potential for various molecular interactions. The combination of these three moieties suggests a rich and diverse pharmacological potential.

This document will explore the following primary hypotheses for the mechanism of action of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid:

-

Hypothesis 1: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathways - Targeting key enzymes in the inflammatory cascade.

-

Hypothesis 2: Modulation of ATP-Sensitive Potassium (K-ATP) Channels - A potential role in metabolic regulation, akin to sulfonylurea drugs.

-

Hypothesis 3: Kinase Inhibition, with a focus on FLT3 - Investigating its potential as an anti-cancer agent.

Each section will delve into the scientific rationale behind the hypothesis, provide detailed experimental workflows, and include visual representations of the key pathways and processes.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathways

Scientific Rationale

The furoic acid and pyrrolidine moieties are present in various compounds with demonstrated anti-inflammatory properties. Pyrrolidine-2,5-dione derivatives, for instance, have been investigated as multi-target anti-inflammatory agents that inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3] These enzymes are critical mediators of the inflammatory response, responsible for the synthesis of prostaglandins and leukotrienes, respectively. A compound that can dually inhibit both pathways would offer a broad-spectrum anti-inflammatory effect with a potentially favorable side-effect profile compared to traditional NSAIDs that primarily target COX enzymes. The structural features of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid warrant an investigation into its potential as a dual COX/5-LOX inhibitor.

Experimental Validation Workflow

The following experimental plan is designed to systematically evaluate the inhibitory activity of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid against COX-1, COX-2, and 5-LOX.

Diagram: Experimental Workflow for COX/5-LOX Inhibition Screening

Caption: Workflow for screening for COX and 5-LOX inhibitory activity.

Detailed Experimental Protocols

1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

-

Methodology:

-

Enzyme Source: Use commercially available purified ovine or human COX-1 and human recombinant COX-2.

-

Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzyme. The conversion of a chromogenic substrate in the presence of arachidonic acid is monitored.

-

Procedure:

-

Prepare a series of dilutions of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (e.g., from 0.01 µM to 100 µM).

-

In a 96-well plate, add the enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Incubate for a short period (e.g., 15 minutes at 25°C).

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

-

Measure the absorbance at the appropriate wavelength over time.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

-

2. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

-

Objective: To determine the IC50 of the test compound against purified 5-LOX.

-

Methodology:

-

Enzyme Source: Use purified human recombinant 5-LOX.

-

Assay Principle: A spectrophotometric assay that measures the formation of leukotrienes from arachidonic acid.

-

Procedure:

-

Prepare dilutions of the test compound as described for the COX assays.

-

In a suitable buffer containing calcium and ATP, add the 5-LOX enzyme and the test compound or a known inhibitor (e.g., zileuton).

-

Pre-incubate the mixture.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

-

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

-

3. Human Whole Blood Assay for COX-2 and 5-LOX Activity

-

Objective: To assess the inhibitory effect of the test compound on COX-2 and 5-LOX activity in a more physiologically relevant ex vivo system.

-

Methodology:

-

Sample: Freshly drawn human blood from healthy volunteers.

-

Procedure:

-

Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle.

-

To measure COX-2 activity, stimulate the blood with lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression, then measure the production of prostaglandin E2 (PGE2) by ELISA.

-

To measure 5-LOX activity, stimulate the blood with a calcium ionophore (e.g., A23187) for a shorter period (e.g., 15-30 minutes) and measure the production of leukotriene B4 (LTB4) by ELISA.

-

-

Data Analysis: Determine the dose-dependent inhibition of PGE2 and LTB4 production.

-

| Parameter | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) |

| Test Compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |

| Celecoxib | >100 | ~0.05 | >100 | >2000 |

| Zileuton | >100 | >100 | ~1 | N/A |

Hypothesis 2: Modulation of ATP-Sensitive Potassium (K-ATP) Channels

Scientific Rationale

The sulfonyl group in 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is structurally related to the sulfonylurea class of drugs, which are widely used in the treatment of type 2 diabetes mellitus.[4] The primary mechanism of action of sulfonylureas is the closure of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[5] This leads to membrane depolarization, opening of voltage-gated calcium channels, calcium influx, and subsequent exocytosis of insulin.[5] Given this structural similarity, it is plausible that 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid could act as a modulator of K-ATP channels, potentially stimulating insulin secretion.[6]

Signaling Pathway Diagram

Diagram: Hypothesized K-ATP Channel Modulation Pathway

Caption: Hypothesized mechanism of insulin secretion via K-ATP channel modulation.

Experimental Validation Workflow

1. In Vitro Insulin Secretion from Pancreatic Islets

-

Objective: To determine if the test compound stimulates insulin secretion from isolated pancreatic islets in a glucose-dependent manner.

-

Methodology:

-

Islet Isolation: Isolate pancreatic islets from mice or rats by collagenase digestion.

-

Procedure:

-

Culture the isolated islets for 24-48 hours to allow recovery.

-

Wash the islets and pre-incubate them in a low-glucose buffer (e.g., 2.8 mM glucose).

-

Incubate the islets with the test compound at various concentrations in both low (2.8 mM) and high (16.7 mM) glucose conditions. A known sulfonylurea like glibenclamide should be used as a positive control.

-

After incubation (e.g., 1-2 hours), collect the supernatant.

-

-

Measurement: Quantify the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA).

-

Data Analysis: Compare the amount of insulin secreted in the presence of the test compound to the vehicle control at both low and high glucose concentrations.

-

2. Electrophysiological Patch-Clamp Studies

-

Objective: To directly measure the effect of the test compound on K-ATP channel activity in pancreatic β-cells.

-

Methodology:

-

Cell Line: Use an insulin-secreting cell line such as MIN6 or INS-1, or primary β-cells.

-

Technique: Whole-cell patch-clamp recording.

-

Procedure:

-

Establish a whole-cell recording configuration on a single β-cell.

-

Measure the K-ATP channel currents in response to a series of voltage steps.

-

Perfuse the cell with a solution containing the test compound at various concentrations.

-

Record any changes in the K-ATP current. Glibenclamide should be used as a positive control for channel inhibition, and diazoxide as a positive control for channel opening.

-

-

Data Analysis: Quantify the extent of channel inhibition or activation by the test compound.

-

| Experiment | Endpoint Measured | Expected Outcome for a K-ATP Channel Inhibitor |

| Islet Insulin Secretion | Insulin Concentration | Increased insulin secretion, particularly at low glucose levels. |

| Patch-Clamp Electrophysiology | K-ATP Channel Current | Inhibition of outward potassium current. |

Hypothesis 3: Kinase Inhibition, with a focus on FMS-like Tyrosine Kinase 3 (FLT3)

Scientific Rationale

Several studies have identified compounds containing a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety as potent inhibitors of various protein kinases.[7] Of particular interest is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[8] These mutations, most commonly internal tandem duplications (ITD), lead to constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival.[8] The structural similarity of a part of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid to known FLT3 inhibitors suggests that it could also possess kinase inhibitory activity.

Signaling Pathway Diagram

Diagram: Hypothesized FLT3 Kinase Inhibition Pathway

Caption: Hypothesized mechanism of FLT3 kinase inhibition in AML cells.

Experimental Validation Workflow

1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 of the test compound against recombinant FLT3 kinase (both wild-type and ITD mutant).

-

Methodology:

-

Kinase Source: Use commercially available purified recombinant human FLT3 (wild-type) and FLT3-ITD.

-

Assay Principle: A variety of formats can be used, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., Kinase-Glo®). These assays typically measure the phosphorylation of a substrate peptide by the kinase.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the kinase, a suitable substrate peptide, and ATP.

-

Add the test compound or a known FLT3 inhibitor (e.g., quizartinib) as a positive control.

-

Incubate to allow the kinase reaction to proceed.

-

Add the detection reagents and measure the signal (e.g., fluorescence or luminescence).

-

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

-

2. Cellular Proliferation and Apoptosis Assays in AML Cell Lines

-

Objective: To assess the effect of the test compound on the viability and apoptosis of AML cell lines that are dependent on FLT3 signaling.

-

Methodology:

-

Cell Lines: Use AML cell lines with FLT3-ITD mutations (e.g., MV4-11, MOLM-13) and a cell line with wild-type FLT3 as a negative control (e.g., HL-60).

-

Proliferation Assay (e.g., MTS or CellTiter-Glo®):

-

Seed the cells in 96-well plates and treat them with a range of concentrations of the test compound for 72 hours.

-

Add the proliferation reagent and measure the absorbance or luminescence.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Apoptosis Assay (e.g., Annexin V/PI staining):

-

Treat the cells with the test compound at concentrations around the GI50 for 24-48 hours.

-

Stain the cells with fluorescently labeled Annexin V and propidium iodide (PI).

-

Analyze the cell populations by flow cytometry to quantify early and late apoptotic cells.

-

-

3. Western Blot Analysis of Downstream Signaling

-

Objective: To confirm that the test compound inhibits FLT3 signaling within the cell.

-

Methodology:

-

Cell Line: Use a FLT3-ITD positive cell line (e.g., MV4-11).

-

Procedure:

-

Treat the cells with the test compound for a short period (e.g., 1-4 hours).

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total STAT5.

-

-

Data Analysis: Observe if the test compound reduces the levels of p-FLT3 and p-STAT5 in a dose-dependent manner.

-

| Experiment | Endpoint Measured | Expected Outcome for a FLT3 Inhibitor |

| In Vitro Kinase Assay | Kinase Activity (IC50) | Low nanomolar to micromolar IC50 against FLT3-ITD. |

| Cell Proliferation Assay | Cell Viability (GI50) | Potent growth inhibition in FLT3-ITD positive cells (MV4-11, MOLM-13) with less effect on FLT3-wild type cells (HL-60). |

| Western Blot Analysis | Protein Phosphorylation | Dose-dependent reduction in p-FLT3 and p-STAT5 levels. |

Conclusion

The multifaceted chemical structure of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid provides a compelling basis for several distinct mechanism of action hypotheses. This guide has outlined three plausible pathways: dual inhibition of COX/5-LOX for anti-inflammatory effects, modulation of K-ATP channels for potential metabolic applications, and inhibition of FLT3 kinase as a targeted anti-cancer strategy. The detailed experimental workflows presented herein provide a clear and rigorous roadmap for elucidating the true pharmacological identity of this novel compound. The successful validation of any of these hypotheses could pave the way for the development of a new therapeutic agent with significant clinical potential.

References

-

Leblanc, C. (2012). The pharmacology of sulfonylureas. PubMed. [Link]

-

Sforza, A., et al. (2013). Sulfonylureas and their use in clinical practice. Termedia. [Link]

-

Malev, V. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Thota, S., et al. (2023). Sulfonylureas. StatPearls - NCBI Bookshelf. [Link]

-

Jackson, J. E., & Bressler, R. (1981). Clinical pharmacology of sulphonylurea hypoglycaemic agents: part 1. PubMed. [Link]

-

Sforza, A., et al. (2013). Sulfonylureas and their use in clinical practice. PMC - PubMed Central. [Link]

-

Horký, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

-

Gholam-Hoseini-Alamdari, E., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Kumpyn, U., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

-

Ivachtchenko, A. V., et al. (2008). Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. PubMed. [Link]

-

Scott, D. C., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

-

Heravi, M. M., et al. (2014). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry (RSC Publishing). [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Wang, L., et al. (2009). Synthesis of Substituted 5-(Pyrrolidin-2-yl)tetrazoles and Their Application in the Asymmetric Biginelli Reaction. ResearchGate. [Link]

-

Ali, A., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. [Link]

-

Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

-

Zhang, Y., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. NIH. [Link]

-

Horký, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Semantic Scholar. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. termedia.pl [termedia.pl]

- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural elucidation and crystallography of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

An In-Depth Technical Guide to the Structural Elucidation and Crystallography of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. It provides invaluable insights into molecular interactions, guides lead optimization, and is essential for intellectual property protection. This guide details the comprehensive structural elucidation of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, a compound featuring a synergistic combination of a furoic acid moiety, a sulfonamide linker, and a pyrrolidine ring. These individual components are prevalent in a wide array of pharmacologically active agents, making this compound a subject of significant interest. This document provides a holistic overview of the process, from chemical synthesis to the integration of various analytical techniques, culminating in an unambiguous structural determination by single-crystal X-ray crystallography. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout.

Introduction: The Rationale for Structural Analysis

In the landscape of medicinal chemistry, the pyrrolidine ring is a highly valued scaffold. Its non-planar, saturated nature allows for the efficient exploration of three-dimensional pharmacophore space, a critical factor in designing selective and potent therapeutics. Pyrrolidine derivatives exhibit a vast range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. Similarly, the furoic acid core is a recognized pharmacophore present in numerous approved drugs.

The title compound, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, combines these privileged structures. The sulfonamide linkage provides a key hydrogen bond donor and acceptor site, further enhancing its potential for specific biological target engagement. Elucidating the exact atomic arrangement, conformational preferences, and intermolecular interactions of this molecule is therefore not merely an academic exercise; it is a critical step in understanding its structure-activity relationship (SAR) and unlocking its therapeutic potential. This guide provides the methodological framework for achieving this definitive characterization.

Synthesis and Purification

The initial prerequisite for any structural analysis is the synthesis of a pure, crystalline sample. The most logical and efficient pathway to 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid involves the reaction of a commercially available or synthesized sulfonyl chloride derivative of 2-furoic acid with pyrrolidine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

-

Chlorosulfonation of 2-Furoic Acid: To a flask cooled to 0°C, add chlorosulfonic acid (5 equivalents). Slowly add 2-furoic acid (1 equivalent) portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, 5-(chlorosulfonyl)-2-furoic acid, is filtered, washed with cold water, and dried under vacuum. Causality: This acid-catalyzed reaction places the electrophilic chlorosulfonyl group at the C5 position of the furan ring, which is activated towards electrophilic substitution.

-

Sulfonamide Formation: Dissolve the dried 5-(chlorosulfonyl)-2-furoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0°C.

-

Addition of Pyrrolidine: In a separate flask, dissolve pyrrolidine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM. Add this solution dropwise to the cooled sulfonyl chloride solution. Causality: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Reaction Completion and Purification: Stir the reaction at room temperature for 4-6 hours. Monitor progress by thin-layer chromatography (TLC). Upon completion, wash the organic layer with dilute HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield high-purity crystals suitable for analysis.

Integrated Structural Elucidation Workflow

A single analytical technique is rarely sufficient for unambiguous structure determination. A synergistic approach, where data from multiple orthogonal techniques are integrated, provides the highest level of confidence.

Caption: Overall workflow for structural elucidation.

Spectroscopic and Compositional Analysis

These initial analyses confirm the molecular formula and connectivity, validating the proposed structure before proceeding to the more resource-intensive crystallographic analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

Protocol: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Interpretation: The spectra are analyzed for chemical shifts (δ), integration values, multiplicities (singlet, doublet, etc.), and coupling constants (J).

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Atom Assignment | Predicted ¹H δ (ppm), Multiplicity, J (Hz), Integration | Predicted ¹³C δ (ppm) | Rationale for Assignment |

|---|---|---|---|

| Furan-H3 | ~7.4, d, J=3.6, 1H | ~120.0 | Doublet due to coupling with H4. Downfield due to electron-withdrawing groups. |

| Furan-H4 | ~7.0, d, J=3.6, 1H | ~115.0 | Doublet due to coupling with H3. |

| Pyrrolidine-CH₂ (α) | ~3.3, t, J=6.8, 4H | ~48.0 | Triplet due to coupling with adjacent CH₂. Deshielded by adjacent sulfonyl group. |

| Pyrrolidine-CH₂ (β) | ~1.8, p, J=6.8, 4H | ~25.0 | Pentet (or multiplet) from coupling with four adjacent protons. |

| Carboxyl-OH | >12.0, br s, 1H | ~160.0 (C=O) | Broad singlet, highly deshielded. Not always observed. |

| Furan-C2 | - | ~145.0 | Quaternary carbon attached to the carboxylic acid. |

| Furan-C5 | - | ~155.0 | Quaternary carbon attached to the sulfonyl group, highly deshielded. |

B. Mass Spectrometry (MS) MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula.

-

Protocol: Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

-

Data Interpretation: The primary piece of data is the mass-to-charge ratio (m/z) of the molecular ion. For C₉H₁₁NO₅S (Molecular Weight: 245.25 g/mol ), the expected m/z for [M-H]⁻ would be 244.0336. HRMS can confirm this to within a few parts per million (ppm).

C. Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule.

-

Protocol: Acquire the spectrum using an ATR-FTIR spectrometer.

-

Data Interpretation: Look for characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1350 & ~1160 | S=O (Sulfonamide) | Asymmetric & Symmetric Stretching |

| ~1020 | C-O-C (Furan) | Stretching |

D. Elemental Analysis This technique provides the percentage composition of C, H, N, and S, confirming the empirical and molecular formula.

-

Protocol: The sample undergoes combustion analysis.

-

Data Interpretation: The experimental percentages should match the theoretical values for the molecular formula C₉H₁₁NO₅S.

-

Theoretical: C, 44.08%; H, 4.52%; N, 5.71%; S, 13.07%; O, 32.62%.

-

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for the molecular structure, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing.

Experimental Workflow

Caption: Step-by-step workflow for X-ray crystallography.

Detailed Protocol

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common and effective method is slow evaporation. Dissolve the purified compound in a suitable solvent (e.g., acetone or methanol) to near saturation. Loosely cover the container and allow the solvent to evaporate over several days to weeks in a vibration-free environment. Other techniques like vapor diffusion may also be employed.

-

Crystal Mounting: Select a suitable, defect-free crystal under a microscope. The crystal is mounted on a loop or glass fiber and placed on a goniometer head. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities and positions are recorded.

-